molecular formula C16H14N4O3S B13790140 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- CAS No. 85-67-6

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-

Cat. No.: B13790140
CAS No.: 85-67-6
M. Wt: 342.4 g/mol
InChI Key: PUFPLSIDSWPRQM-UHFFFAOYSA-N
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Description

This compound (CAS 85-77-8, molecular formula C₁₆H₁₄N₄O₃S) is a naphthalene derivative functionalized with sulfonic acid, amino, and azo groups. The azo bridge (–N=N–) connects the naphthalene core to a 4-aminophenyl group, making it a key intermediate in dye synthesis. Its structure enables strong conjugation, contributing to its use in textile dyes and pigments .

Properties

CAS No.

85-67-6

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

8-amino-5-[(4-aminophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H14N4O3S/c17-10-1-3-11(4-2-10)19-20-16-8-7-15(18)14-9-12(24(21,22)23)5-6-13(14)16/h1-9H,17-18H2,(H,21,22,23)

InChI Key

PUFPLSIDSWPRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Description Conditions and Reagents
1. Sulfonation Naphthalene is sulfonated using oleum (fuming sulfuric acid) to form naphthalene-2-sulfonic acid. Temperature: 20-55°C; Time: ~6 hours
2. Nitration Introduction of nitro group at position 5 or 8 using mixed acids (concentrated sulfuric and nitric acids). Controlled temperature to avoid over-nitration
3. Reduction Reduction of nitro groups to amino groups using reducing agents such as sodium sulfide or iron/HCl. Reflux conditions, ~100°C
4. Diazotization Amino group on 4-aminophenyl compound is diazotized using sodium nitrite in acidic medium (HCl). Temperature: 0-5°C to stabilize diazonium salt
5. Coupling Reaction The diazonium salt is coupled with 8-amino-5-naphthalenesulfonic acid under alkaline conditions to form the azo linkage. pH: 8-9; Temperature: ambient to 30°C

The coupling step is critical and must be carefully controlled to prevent side reactions and maximize azo dye formation.

Industrial Synthesis

Industrial production scales up the above laboratory synthesis with process optimizations:

  • Use of continuous flow reactors for precise temperature and pH control.
  • Optimization of molar ratios to maximize yield.
  • Employment of automated control systems to maintain reaction parameters.
  • Purification by crystallization, filtration, and drying to obtain high-purity product.
  • Waste treatment to handle sulfonic acid and nitrite residues safely.

Industrial methods aim to balance yield, purity, cost, and environmental considerations.

Reaction Conditions and Optimization

Parameter Standard Condition Optimized Condition Yield Improvement
Diazotization Temp 0-5°C 0-5°C Stable diazonium salt
Coupling pH ~7.0 8.5 +22% yield
Reaction Time 4 hours 2.5 hours +15% (less hydrolysis)
Molar Ratio (Diazonium:Coupler) 1:1 1.2:1 Higher coupling efficiency
  • Maintaining low temperature during diazotization prevents premature decomposition.
  • Slightly alkaline pH favors azo coupling and suppresses side reactions.
  • Adjusting molar ratios ensures complete consumption of coupling components.
  • Shorter reaction times reduce hydrolysis and byproduct formation.

Mechanistic Insights

The azo coupling mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring of 8-amino-naphthalenesulfonic acid. The amino substituent activates the ring toward electrophilic substitution, facilitating azo bond formation at position 5. The sulfonic acid group enhances solubility and stabilizes intermediates.

Comparative Data with Structurally Related Compounds

Parameter Target Compound (CAS 85-67-6) 5-Amino-8-[(4-Hydroxyphenyl)amino]-2-Naphthalenesulfonic Acid 7-Amino-4-Hydroxy-3-[4-(2-Sulfooxyethylsulfonyl)Phenyl]Azo-Naphthalene-2-Sulfonic Acid
Molecular Weight (g/mol) 342.37 330.36 903.89
Key Functional Groups -NH₂, -N=N-, -SO₃H -NH₂, -OH, -NH- -N=N-, -SO₃H
Water Solubility High High Very High
Primary Application Azo dye intermediate Dye intermediate with hydroxy group High-performance textile dye
Photostability Moderate Moderate High

The azo linkage and sulfonic acid groups are common features, but substituent variations affect solubility, photostability, and application scope.

Research Findings and Applications

  • The compound is a key intermediate in azo dye synthesis , providing vibrant colors and good textile binding properties.
  • It exhibits moderate acid and alkali resistance , suitable for various dyeing processes.
  • Studies indicate potential biological activities , including antimicrobial and anticancer properties, likely due to the azo and amino functionalities enabling interaction with biological targets.
  • Modifications of the amino and azo groups allow tuning of chemical and physical properties for specific industrial or pharmaceutical applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome
Sulfonation Oleum, 20-55°C, 6 h Introduce sulfonic acid group
Nitration Conc. H₂SO₄/HNO₃, controlled temp Introduce nitro group
Reduction Sodium sulfide or Fe/HCl, reflux Convert nitro to amino group
Diazotization NaNO₂, HCl, 0-5°C Form diazonium salt
Coupling Alkaline medium (pH 8-9), ambient temp Form azo linkage, final compound
Purification Crystallization, filtration Obtain pure product

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dyeing and Pigmentation

Textile Industry:
The primary application of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- is in the textile industry as a dye. Azo dyes are widely used due to their ability to produce bright colors on fabrics. This compound provides excellent color fastness and stability under various environmental conditions, making it suitable for dyeing cotton, wool, and synthetic fibers.

Food Industry:
This compound also finds applications in the food industry as a color additive. Its non-toxic nature allows it to be used in food products while providing an appealing aesthetic.

Analytical Chemistry

Chromatographic Techniques:
2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures, which is crucial for quality control in manufacturing processes . The mobile phase typically consists of acetonitrile, water, and phosphoric acid, adaptable for mass spectrometry applications by substituting phosphoric acid with formic acid .

Biological Research

Interaction with Biological Molecules:
Research indicates that 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- can interact with proteins and nucleic acids. These interactions may lead to alterations in cellular functions, which are essential for understanding both its potential therapeutic applications and environmental impacts. The compound's ability to bind with biological macromolecules makes it a candidate for further studies in drug delivery systems or as a biological probe.

Environmental Applications

Environmental Monitoring:
Due to its chemical properties, this compound can be utilized in environmental monitoring to detect azo dyes in wastewater. Its structural characteristics allow for specific interactions with contaminants, facilitating the development of sensors or assays aimed at assessing water quality .

Case Studies

Case Study 1: Textile Dyeing Efficiency
A study conducted on the use of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- in dyeing cotton fabrics demonstrated that the dye exhibited high color yield and fastness properties compared to other common azo dyes. The results indicated that this compound could reduce dyeing time and improve overall efficiency in textile processing.

Case Study 2: Biological Activity Assessment
In a biological study assessing the interaction of azo dyes with DNA, researchers found that 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- showed significant binding affinity to nucleic acids, suggesting potential implications for its use in developing therapeutic agents targeting cancer cells by exploiting these interactions.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- primarily involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituents, influencing their chemical behavior and applications:

Compound Name & CAS No. Molecular Formula Key Substituents Key Differences vs. Target Compound References
Target: 8-Amino-5-[(4-aminophenyl)azo]-2-naphthalenesulfonic acid (85-77-8) C₁₆H₁₄N₄O₃S –SO₃H, –NH₂, –N=N–(4-NH₂C₆H₄) Reference compound
8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid (6357-75-1) C₁₆H₁₄N₂O₄S –SO₃H, –NH₂, –NH–(4-OHC₆H₄) Azo replaced with amino; hydroxyl vs. amine group
8-Amino-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid disodium salt (N/A) C₁₆H₁₂N₄O₆S₂·2Na –SO₃H (naphthalene), –N=N–(4-SO₃⁻C₆H₄), Na⁺ Additional sulfonate group; disodium salt enhances solubility
Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate (6527-62-4) C₃₂H₂₀ClN₅Na₂O₆S₂ –Cl, –SO₃⁻ (phenyl), dual azo bridges Chlorine substituent enhances lightfastness; dual azo groups
6-Hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt (N/A) C₁₆H₁₂N₂O₈S₂·2Na –OH, –N=N–(4-SO₃⁻C₆H₄), –SO₃⁻ (naphthalene) Hydroxyl group increases acidity; broader pH stability

Physicochemical Properties

  • Solubility :

    • The target compound’s sulfonic acid group (–SO₃H) confers moderate water solubility. Sodium salts (e.g., disodium derivatives in ) exhibit higher solubility due to ionic character.
    • Hydroxyl-containing analogs (e.g., 6357-75-1) show lower solubility in acidic conditions but improved solubility in alkaline media .
  • Stability :

    • Azo bonds (–N=N–) are susceptible to microbial degradation (e.g., via azoreductases) . Chlorinated derivatives (e.g., 6527-62-4) exhibit enhanced photostability due to electron-withdrawing effects .
  • Toxicity :

    • Sodium salts of azo dyes (e.g., ) often show mutagenicity in Ames tests (e.g., 100 µg/plate induced mutations in Salmonella strains) . The target compound’s toxicity profile is less documented but presumed similar due to structural parallels.

Biological Activity

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- is an organic compound classified as an azo dye. Its molecular formula is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 342.37 g/mol. The compound is notable for its naphthalene ring system, sulfonic acid group, and amino group, which contribute to its solubility in water and potential applications in various industries, particularly in dyeing processes. This article explores the biological activities of this compound, including its antibacterial and antifungal properties, cytotoxicity, and implications for human health.

Chemical Structure and Properties

The structure of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- features a naphthalene ring linked to an azo group (-N=N-) and a sulfonic acid functional group. This configuration is critical for its biological interactions.

PropertyValue
Molecular FormulaC16H14N4O3SC_{16}H_{14}N_{4}O_{3}S
Molecular Weight342.37 g/mol
Density1.52 ± 0.1 g/cm³
pKa-0.46 ± 0.40

Antibacterial and Antifungal Properties

Research indicates that compounds similar to 2-Naphthalenesulfonic acid exhibit various biological activities, including antibacterial and antifungal effects. Azo dyes have been assessed for their potential to inhibit microbial growth:

  • Antibacterial Activity : Studies have shown that certain azo dyes can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungi like Candida albicans, indicating potential applications in treating fungal infections.

Cytotoxicity and Mutagenicity

The cytotoxic effects of azo dyes are significant due to their chemical structure, which can lead to mutagenic effects. Some studies have reported:

  • Cytotoxic Effects : High concentrations of azo dyes can induce cell death in various cell lines.
  • Mutagenicity : Certain azo compounds have been linked to DNA damage, raising concerns regarding their safety in consumer products.

Case Studies

  • Study on Antimicrobial Properties
    A study evaluated the antimicrobial efficacy of various azo dyes, including derivatives of naphthalenesulfonic acid. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment
    In vitro studies assessed the cytotoxic effects of 2-Naphthalenesulfonic acid on human cell lines. Results showed a dose-dependent increase in cytotoxicity, with higher concentrations leading to greater cell death.

Interaction Studies

Research has focused on the interactions of 2-Naphthalenesulfonic acid with biological macromolecules:

  • Protein Binding : The compound has been shown to interact with proteins, potentially altering their functions.
  • Nucleic Acid Interaction : There is evidence suggesting that it can bind to DNA, which may lead to mutagenic effects.

Q & A

Basic: What are the key synthetic steps for preparing 8-amino-5-[(4-aminophenyl)azo]-2-naphthalenesulfonic acid?

Methodological Answer:
The synthesis involves two primary steps:

Diazotization : An aromatic amine (e.g., 5-amino-2-naphthalenesulfonic acid) is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

Coupling Reaction : The diazonium salt is coupled with a second aromatic amine (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) to form the azo bond. Precise temperature control and stoichiometric ratios are critical to avoid side reactions .

Basic: How is this compound characterized structurally?

Methodological Answer:
Key analytical techniques include:

  • UV-Vis Spectroscopy : To confirm the azo chromophore (λₐₜ ~450–550 nm) and assess electronic transitions.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis (e.g., electron ionization to identify sulfonate and azo groups) .
  • ¹H/¹³C NMR : To resolve aromatic proton environments and confirm substitution patterns.

Advanced: How does the azo group influence DNA binding interactions?

Methodological Answer:
The azo group enables intercalation or groove-binding with DNA via π-π stacking and hydrogen bonding. Methodologies to study this include:

  • Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence upon competitive binding.
  • Circular Dichroism (CD) : Detect conformational changes in DNA helicity.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

Advanced: What factors affect the compound’s stability under varying pH?

Methodological Answer:
Stability challenges arise from:

  • pH-Dependent Azo Bond Cleavage : Acidic conditions (pH < 3) promote protonation, while alkaline conditions (pH > 10) induce hydrolysis.
  • Oxidation/Reduction : The sulfonate groups enhance aqueous stability, but the azo bond is susceptible to reducing agents (e.g., Na₂S₂O₄).
    Mitigation Strategies :
  • Use buffered solutions (pH 6–8) for storage.
  • Avoid exposure to UV light or redox-active metals .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling diazonium salt vapors.
  • Waste Disposal : Neutralize acidic/byproduct solutions before disposal (e.g., with NaHCO₃) .

Advanced: How can sulfonic acid groups be modified to enhance solubility?

Methodological Answer:

  • Ion Exchange : Replace sodium counterions with ammonium or tetraalkylammonium salts for organic solvent compatibility.
  • Functionalization : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) via electrophilic aromatic substitution. Monitor solubility changes using turbidimetry or dynamic light scattering (DLS) .

Basic: How does this compound compare structurally to similar azo sulfonic acids?

Comparative Analysis Table:

CompoundKey Structural FeaturesResearch Applications
8-Amino-5-[(4-aminophenyl)azo]-2-naphthalenesulfonic acidTwo naphthalene rings, dual sulfonate groupsBiomolecular staining, sensors
4-Amino-3-[(4-sulfophenyl)azo]benzenesulfonateSingle benzene ring, mono-sulfonatepH indicators, metal chelation
6-Amino-4-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonateAsymmetric substitutionDye-sensitized solar cells

Unique Features : The dual naphthalene rings and sulfonate groups in the target compound enhance π-conjugation and aqueous stability, making it suitable for bioimaging .

Advanced: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:
Contradictions may arise from:

  • Isomeric Purity : Ensure synthetic routes yield a single regioisomer (e.g., via HPLC purification).
  • Solvent Effects : Compare spectra in consistent solvents (e.g., DMSO-d₆ for NMR).
  • Cross-Validation : Use complementary techniques (e.g., FT-IR for functional groups, X-ray crystallography for unambiguous structure determination) .

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